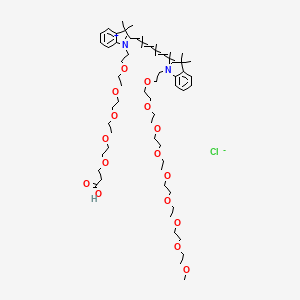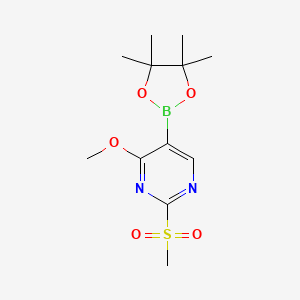
methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyloxy, carbonyl, amino, methoxy, and oxononanoate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core nonanoate structure, followed by the introduction of the benzyloxycarbonyl and amino groups. The methoxy and oxononanoate groups are then added through a series of substitution and oxidation reactions. The final product is obtained after purification through techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups allow it to interact with various biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism by which methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate include other nonanoate derivatives and compounds with similar functional groups. Examples include:
- Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(4-methoxybenzyl)-8-methyl-4-oxononanoate
- Methyl (5S,7S)-5-(((benzyloxy)carbonyl)amino)-7-(3-methoxypropoxy)benzyl)-8-methyl-4-oxononanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C31H43NO8 |
|---|---|
分子量 |
557.7 g/mol |
IUPAC 名称 |
methyl (5S,7S)-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-4-oxo-5-(phenylmethoxycarbonylamino)nonanoate |
InChI |
InChI=1S/C31H43NO8/c1-22(2)25(18-24-12-14-28(37-4)29(19-24)39-17-9-16-36-3)20-26(27(33)13-15-30(34)38-5)32-31(35)40-21-23-10-7-6-8-11-23/h6-8,10-12,14,19,22,25-26H,9,13,15-18,20-21H2,1-5H3,(H,32,35)/t25-,26-/m0/s1 |
InChI 键 |
HFOZTYJAWAPZND-UIOOFZCWSA-N |
手性 SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)CCC(=O)OC)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)CCC(=O)OC)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
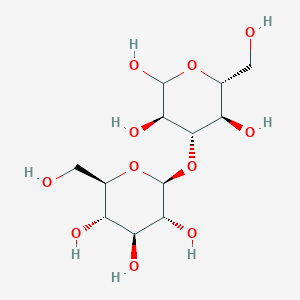
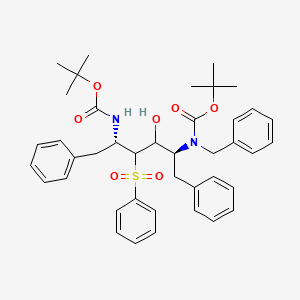
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)

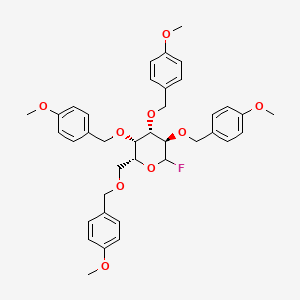





![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)
